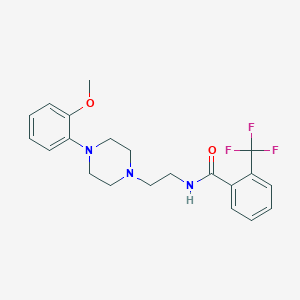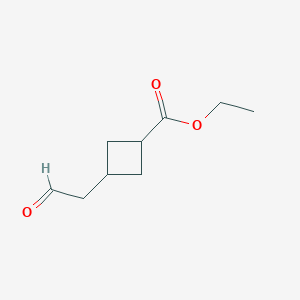
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under suitable conditions to form the intermediate 4-(2-methoxyphenyl)piperazine.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to form N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)amine.
Amidation: The final step involves the reaction of the alkylated intermediate with 2-(trifluoromethyl)benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide.
Reduction: Formation of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of receptors such as serotonin or dopamine receptors.
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Pathways: Affecting signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide: Similar structure with a hydroxyl group instead of a methoxy group.
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzylamine: Similar structure with an amine group instead of a benzamide group.
Uniqueness
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and interactions with biological targets compared to similar compounds.
属性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-29-19-9-5-4-8-18(19)27-14-12-26(13-15-27)11-10-25-20(28)16-6-2-3-7-17(16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVPTQIJARLTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile](/img/structure/B2624472.png)

![6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2624475.png)
![5-Chloro-4-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1H-pyridazin-6-one](/img/structure/B2624477.png)
![2,4-dichloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B2624478.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2624479.png)
![5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide](/img/structure/B2624480.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624481.png)
![6-[4-Cyano-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazine-3-sulfonyl fluoride](/img/structure/B2624486.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl}propanamide](/img/structure/B2624488.png)
![Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2624490.png)
![Benzo[d]thiazol-2-ylmethyl 2-naphthoate](/img/structure/B2624491.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2624492.png)
